![molecular formula C14H27ClN2O2 B6177186 tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride CAS No. 2551120-53-5](/img/no-structure.png)
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride (TBPMAC-HCl) is a synthetic compound used in scientific research and experiments. TBPMAC-HCl is an organic compound with an aliphatic structure, which is composed of a tert-butyl group, a piperidine ring, a methyl group, and an azetidine ring. TBPMAC-HCl is a white crystalline solid which is soluble in water and alcohols. It is used in various research applications such as drug design, organic synthesis, and enzymatic studies.
Scientific Research Applications
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is widely used in scientific research applications such as drug design, organic synthesis, and enzymatic studies. In drug design, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used to study the interactions between drugs and their target proteins. In organic synthesis, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a reagent to synthesize other compounds. In enzymatic studies, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used to study the catalytic activity of enzymes.
Mechanism of Action
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the binding of the substrate, thus inhibiting the enzyme’s activity. tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride also binds to the allosteric sites of enzymes and modulates their activity.
Biochemical and Physiological Effects
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride has been used to study the biochemical and physiological effects of various drugs and compounds. It has been used to study the effects of drugs on the central nervous system, the cardiovascular system, and the gastrointestinal system. tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride has also been used to study the effects of drugs on the metabolism, the immune system, and the endocrine system.
Advantages and Limitations for Lab Experiments
The use of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride in laboratory experiments offers several advantages. It is a stable compound that is easy to synthesize and store. It is also non-toxic and non-volatile, making it safe to use in laboratory experiments. The use of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride in laboratory experiments is also relatively inexpensive. However, there are some limitations to its use. tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride can only be used in experiments that require the inhibition of enzymes, and it cannot be used to study the effects of drugs on other biological systems.
Future Directions
There are several potential future directions for the use of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride in research. tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride could be used to study the effects of drugs on cancer cells and other diseases. It could also be used to study the effects of drugs on the microbiome. Additionally, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride could be used to study the effects of drugs on the metabolism and the immune system. Finally, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride could be used to study the effects of drugs on gene expression and epigenetic modifications.
Synthesis Methods
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is synthesized through a reaction between tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate and hydrochloric acid. The reaction is conducted in a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The reaction mixture is heated to 50-60°C and stirred for 1 hour. After the reaction is complete, the mixture is cooled to room temperature and filtered to obtain the product, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-azetidinylcarbamate with piperidine and subsequent hydrochloric acid treatment.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "piperidine", "hydrochloric acid" ], "Reaction": [ "Add piperidine to tert-butyl 3-azetidinylcarbamate in a suitable solvent and stir at room temperature for several hours.", "Add hydrochloric acid to the reaction mixture and stir for an additional period of time.", "Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Obtain tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride as a white solid." ] } | |
CAS RN |
2551120-53-5 |
Product Name |
tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride |
Molecular Formula |
C14H27ClN2O2 |
Molecular Weight |
290.8 |
Purity |
95 |
Origin of Product |
United States |
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